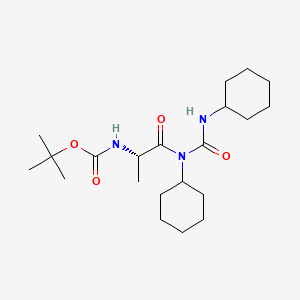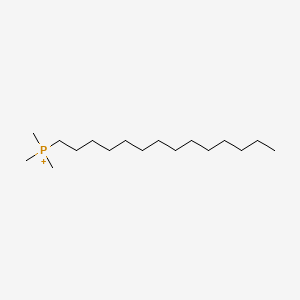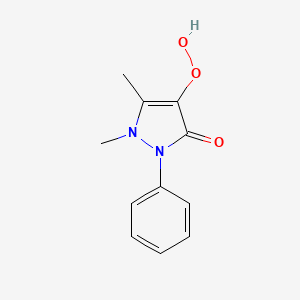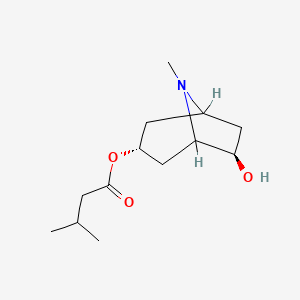
Eudistomin M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudistomin M is a natural product found in Eudistoma olivaceum with data available.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Phototoxic Properties Eudistomin M, along with other eudistomins, has been studied for its phototoxic properties against various organisms. Research conducted on β-carboline derivatives isolated from the Caribbean tunicate "Eudistoma olivaceum" showed that eudistomins, including this compound, demonstrated UVA-dependent phototoxicity against viruses, bacteria, yeast, and mammalian cells. This suggests a potential for these compounds in antimicrobial applications, although the mechanisms of action may vary between different organisms (Hudson et al., 1988).
2. Cytotoxicity Against Cancer and Pathogens this compound has been found to have cytotoxic effects against various cancer cell lines and human pathogens. An efficient synthesis of eudistomin U, a similar β-carboline, indicated its potential in anti-cancer and anti-bacterial applications, particularly against Gram-positive bacteria. These findings highlight the therapeutic potential of eudistomins in treating cancers and infections (Roggero, Giulietti, & Mulcahy, 2014).
3. Interaction with DNA this compound, as part of the β-carboline class, has been studied for its ability to bind to DNA. Investigations into the DNA-binding nature of eudistomin U, which shares similarities with this compound, suggest a complex binding mechanism. This research is crucial for understanding how eudistomins interact with cellular components, which is vital for developing therapeutic applications (Giulietti et al., 2016).
4. Myofilament Force Stimulation in Muscle this compound has been observed to stimulate myofilament force and ATPase activity in skeletal muscle, suggesting a potential role in muscular health or disorders. This compound was found to increase the Ca++ sensitivity of the contractile apparatus in skeletal muscles, pointing to a possible application in muscle-related therapies or research (Ohizumi et al., 1998).
Eigenschaften
| 88704-39-6 | |
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C15H11N3O/c19-9-3-4-12-11(8-9)10-5-7-17-15(14(10)18-12)13-2-1-6-16-13/h1-8,16,18-19H |
InChI-Schlüssel |
WDLOHMDDICIDKH-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |
Kanonische SMILES |
C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |
| 88704-39-6 | |
Synonyme |
eudistomin M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)
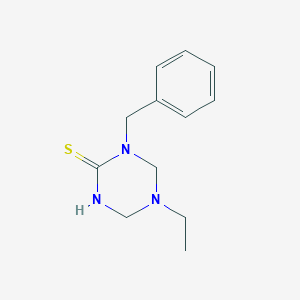
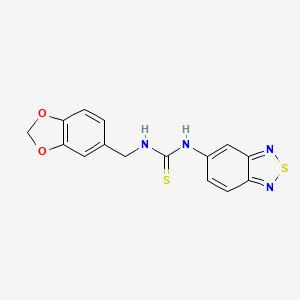
![Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B1208165.png)
![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
